Designated Reference Standard for Ibrutinib Impurity Profiling with Regulatory Traceability
5-Methyl-N,N-diphenylpyridin-2-amine is specifically designated as Ibrutinib Impurity 26, a process-related impurity in the synthesis of the BTK inhibitor Ibrutinib . In contrast to uncharacterized or generic N-aryl-2-aminopyridine compounds, this product is supplied with detailed characterization data compliant with regulatory guidelines and offers traceability against pharmacopeial standards (USP or EP) [1]. This establishes a verifiable chain of custody and identity that is essential for Abbreviated New Drug Applications (ANDA).
| Evidence Dimension | Regulatory Traceability and Identity Confirmation |
|---|---|
| Target Compound Data | Purity: ≥95%; Characterization: Detailed data compliant with regulatory guidelines; Traceability: Traceable to USP or EP standards [1] |
| Comparator Or Baseline | Uncharacterized N-aryl-2-aminopyridine analogs (e.g., N,N-diphenylpyridin-2-amine) |
| Quantified Difference | The target compound provides a fully characterized, identity-confirmed reference standard, whereas generic analogs lack this specific impurity designation and regulatory documentation. |
| Conditions | Analytical method development, method validation (AMV), and quality control (QC) for ANDA |
Why This Matters
Procurement of the designated impurity standard ensures analytical method accuracy and regulatory compliance, preventing costly delays in drug approval processes.
- [1] SynZeal. 5-Methyl-N,N-diphenylpyridin-2-amine | 1445086-62-3. Product Data Sheet. View Source
